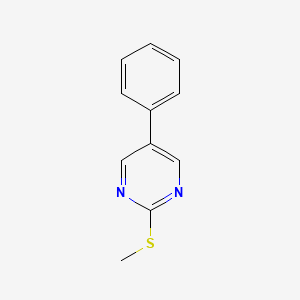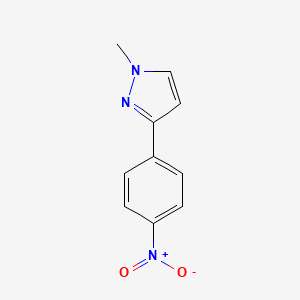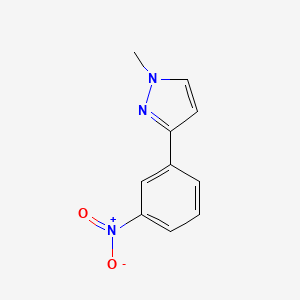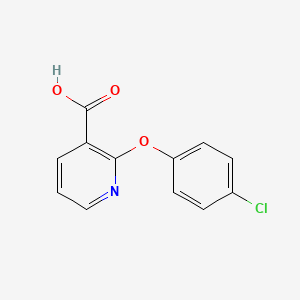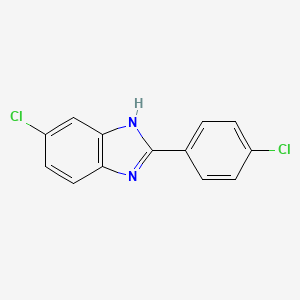
6-chloro-2-(4-chlorophenyl)-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This would typically include the compound’s systematic name, its molecular formula, and its structure.
Synthesis Analysis
This involves a detailed description of how the compound can be synthesized, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its geometry, bond lengths and angles, and any notable structural features.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound undergoes, including the reactants, products, and reaction conditions.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Wissenschaftliche Forschungsanwendungen
Structural and Spectroscopic Analysis
Research has been conducted on the synthesis, structural, and spectroscopic studies of benzimidazole derivatives, including detailed analysis through X-ray diffraction, HRMS, UV–Vis, FT-IR, and NMR spectroscopy. These studies provide insights into the molecular structure, electronic structure, vibrational spectra, and NMR characteristics of such compounds, highlighting their potential in various scientific applications (Saral, Özdamar, & Uçar, 2017).
Biological Evaluation and DNA Binding Properties
Benzimidazole derivatives have been evaluated for their biological activities, including their DNA-binding properties. Studies have shown that these compounds exhibit good binding propensity towards fish sperm DNA (FS-DNA), with implications for their use in chemotherapeutics and as DNA-targeting agents. The compounds' binding modes, interaction energies, and antimicrobial assays have been thoroughly investigated, providing a foundation for their application in medical and biological research (Mahmood et al., 2019).
Antihypertensive Activity
The synthesis and screening of benzimidazole derivatives for their antihypertensive activity have been documented. These compounds have been analyzed for specific functional groups, with their structures confirmed by NMR and Mass spectroscopy. The findings suggest significant antihypertensive potential, indicating their usefulness in developing blood pressure-lowering medications (Sharma, Kohli, & Sharma, 2010).
Antimicrobial and Anti-Inflammatory Agents
Several studies have synthesized and tested benzimidazole derivatives as antimicrobial and anti-inflammatory agents. These compounds have shown promising activity against bacterial and fungal strains, with some derivatives exhibiting comparable or superior activity to commercial drugs. The research underscores the potential of benzimidazole derivatives in developing new antimicrobial and anti-inflammatory treatments (KunnambathKrishnakumar, Bhatb, & Umaac, 2013).
Corrosion Inhibition
Benzimidazole derivatives have been investigated for their corrosion inhibition potential, particularly for protecting carbon steel in acidic environments. Through electrochemical impedance spectroscopy and other techniques, certain derivatives have demonstrated high inhibition efficiency, suggesting their application in industrial corrosion protection (Rouifi et al., 2020).
Safety And Hazards
This would involve a discussion of any safety concerns or hazards associated with the compound, including its toxicity, flammability, and any precautions that should be taken when handling it.
Zukünftige Richtungen
This would involve a discussion of potential future research directions, such as new synthetic routes, potential applications, or theoretical studies.
Eigenschaften
IUPAC Name |
6-chloro-2-(4-chlorophenyl)-1H-benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2/c14-9-3-1-8(2-4-9)13-16-11-6-5-10(15)7-12(11)17-13/h1-7H,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWLKFFOXFNQDQP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60327447 |
Source


|
| Record name | 6-chloro-2-(4-chlorophenyl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60327447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-2-(4-chlorophenyl)-1H-benzimidazole | |
CAS RN |
69498-30-2 |
Source


|
| Record name | 6-chloro-2-(4-chlorophenyl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60327447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2-Fluorophenyl)sulfonyl]acetonitrile](/img/structure/B1297091.png)
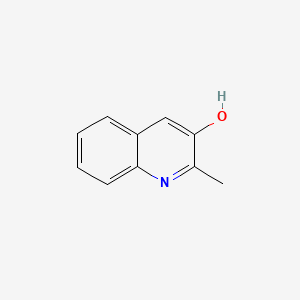
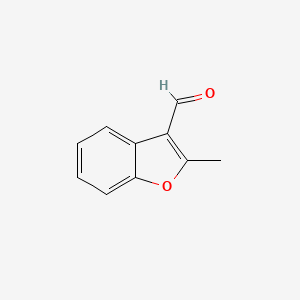
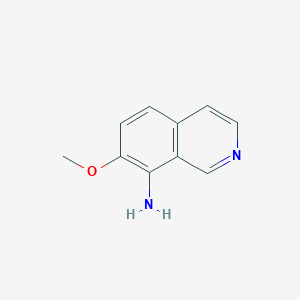
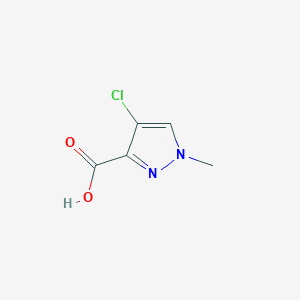

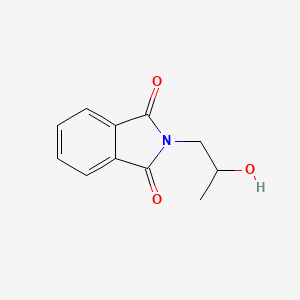
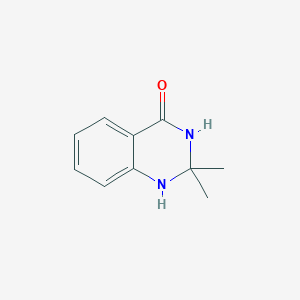
![Benzo[b]thiophene-3-carboxamide](/img/structure/B1297106.png)
